Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate
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Overview
Description
Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate is a synthetic organic compound that belongs to the class of pyrazinecarboxylates. This compound is characterized by the presence of a pyrazine ring, an ethyl ester group, and a 2-chloroanilino substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate typically involves the reaction of 2-chloroaniline with ethyl 2-pyrazinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazinecarboxylates.
Scientific Research Applications
Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling proteins.
Comparison with Similar Compounds
Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate can be compared with other similar compounds such as:
- Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 5-[(3-chloroanilino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClN3O3 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
ethyl 3-[(2-chlorophenyl)carbamoyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H12ClN3O3/c1-2-21-14(20)12-11(16-7-8-17-12)13(19)18-10-6-4-3-5-9(10)15/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
LXEVCVDKKBYAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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